2-phenyl-6-propoxy-3(2H)-pyridazinone
Overview
Description
2-phenyl-6-propoxy-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac and Hemodynamic Effects
One significant application of 2-phenyl-6-propoxy-3(2H)-pyridazinone and its metabolites is in the context of cardiac function and hemodynamics. Research conducted by Araki et al. (1997) on TZC-5665, a novel pyridazinone derivative, revealed its vasodilatory and beta-adrenergic blocking activities alongside type III phosphodiesterase inhibitory action. In both humans and dogs, the compound and its main metabolite, M-2, demonstrated potential for treating patients with chronic congestive heart failure due to their positive inotropic and vasodilating effects, in addition to beta-adrenergic blocking actions (Araki et al., 1997).
Antioxidant and Oxidative Stress Studies
Extensive research has been conducted on the oxidative stress parameters in patients with phenylketonuria (PKU), a disorder leading to elevated levels of phenylalanine in the blood, which could potentially relate to the pharmacodynamics of compounds like this compound. For instance, studies have explored the impact of oxidative stress on treated PKU patients, revealing significant oxidative stress markers in such conditions, which could be relevant for understanding the antioxidative potential of pyridazinone derivatives (Sitta et al., 2006).
Neurotoxicity and Environmental Exposures
The understanding of this compound's effects also extends to studies on neurotoxicity and environmental exposures, where related compounds have been analyzed for their impact on health. For example, investigations into the neurotoxic effects of environmental chemicals such as phthalates and bisphenol A on oxidative stress and inflammation offer insights into the broader implications of similar compounds on human health, potentially guiding the safety and application of this compound in medical contexts (Watkins et al., 2015).
Properties
IUPAC Name |
2-phenyl-6-propoxypyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMCUOCHSXQLPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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